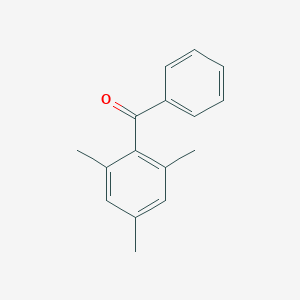

2,4,6-Trimethylbenzophenone

Descripción general

Descripción

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an organic compound with the molecular formula C₁₆H₁₆O. It is a derivative of benzophenone, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of mesitylene (1,3,5-trimethylbenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the molar ratio of reactants. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed:

Oxidation: 2,4,6-Trimethylbenzoic acid.

Reduction: 2,4,6-Trimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Photoinitiator in UV-Curable Systems

Overview:

TMBP is primarily recognized for its function as a photoinitiator in UV-curable coatings, inks, and adhesives. When exposed to UV light, TMBP generates free radicals that initiate polymerization processes.

Key Findings:

- TMBP is effective in forming cross-linked networks in coatings, enhancing durability and resistance to solvents and chemicals.

- Studies have shown that TMBP can be used in formulations that require rapid curing times, making it suitable for high-speed printing applications .

Case Study:

In a study examining the migration of photoinitiators from food packaging materials, TMBP was identified as one of the prevalent substances detected. The research highlighted the importance of monitoring photoinitiator levels to ensure food safety standards are met .

Chemical Intermediate in Organic Synthesis

Overview:

TMBP serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for functionalization that can lead to the production of diverse chemical entities.

Key Applications:

- Used as a precursor for synthesizing other ketones and aldehydes under mild conditions using biorelevant metal catalysts. This process demonstrates significant functional group tolerance .

- In laser flash photolysis studies, TMBP has been analyzed for its photochemical properties, providing insights into its reactivity and potential pathways for further chemical transformations .

Material Science Applications

Overview:

In material science, TMBP is utilized in multiphoton lithography (MPL), enabling the creation of complex three-dimensional structures at micro and nanoscale levels.

Key Findings:

- The use of TMBP in MPL allows for precise control over the polymerization process, facilitating the development of intricate designs for applications in optics and electronics .

- Research indicates that TMBP can enhance the resolution of printed structures due to its efficient light absorption properties at specific wavelengths.

Regulatory Considerations

Overview:

The use of TMBP is subject to regulatory scrutiny due to potential health risks associated with photoinitiators migrating into food products. Regulatory bodies have established guidelines to monitor and limit the presence of such substances in consumer goods.

Key Insights:

- The European Chemicals Agency (ECHA) provides detailed information on the hazardous properties and classification of TMBP, emphasizing safety measures for its handling and use .

- Continuous monitoring and research are necessary to ensure compliance with safety standards while leveraging the benefits of TMBP in industrial applications.

Mecanismo De Acción

The mechanism of action of 2,4,6-trimethylbenzophenone involves its ability to absorb ultraviolet light and generate reactive species. This property makes it an effective photoinitiator. Upon absorption of UV light, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These free radicals initiate polymerization reactions by attacking monomers and forming polymer chains .

Comparación Con Compuestos Similares

Benzophenone: The parent compound of 2,4,6-trimethylbenzophenone, lacking the methyl substitutions.

4-Methylbenzophenone: A derivative with a single methyl group at the 4-position.

2,4-Dimethylbenzophenone: A derivative with two methyl groups at the 2 and 4 positions.

Uniqueness: this compound is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The methyl groups increase the compound’s hydrophobicity and affect its interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Actividad Biológica

2,4,6-Trimethylbenzophenone (TMBP), with the chemical formula CHO and CAS number 954-16-5, is a ketone compound primarily used as a photoinitiator in UV-curable coatings and inks. Its structure features a benzophenone core with three methyl groups at the 2, 4, and 6 positions on one of the aromatic rings. This article reviews the biological activity of TMBP, focusing on its potential estrogenic effects, photolytic decomposition products, and safety profile.

- Molecular Weight : 224.3 g/mol

- Melting Point : Approximately 70–72 °C

- Boiling Point : 290 °C

- Solubility : Slightly soluble in water; soluble in organic solvents.

Estrogenic Activity

Recent studies have indicated that TMBP may exhibit estrogenic activity, which is significant given its common use in consumer products like sunscreens. A consensus modeling approach has been utilized to predict the estrogenic potential of various ingredients, including TMBP. The findings suggest that TMBP can mimic estrogenic activity, raising concerns about its impact on human health and the environment when used in personal care products .

Photodegradation and Decomposition Products

TMBP undergoes photolytic degradation when exposed to UV light, leading to various decomposition products. Key products identified include:

- 2,4,6-trimethylbenzaldehyde

- 1-phenyl-2-butanone

These compounds have been detected in food packaging materials where TMBP is used as a photoinitiator. The migration of these products into foodstuffs has raised safety concerns regarding their potential biological effects .

Toxicological Profile

The toxicological assessment of TMBP reveals several important points:

- Acute Toxicity : Classified as harmful if swallowed (oral ATE = 500 mg/kg).

- Skin and Eye Irritation : Causes serious eye irritation but is not classified as a skin irritant.

- Sensitization : Not classified as a respiratory or skin sensitizer.

- Mutagenicity and Carcinogenicity : No evidence supporting germ cell mutagenicity or carcinogenicity has been found .

Case Study 1: Migration Studies in Food Packaging

A comprehensive study analyzed the migration of photoinitiators from UV-cured food packaging into food products. TMBP was among the compounds detected, with significant levels of its photodegradation products noted. The study highlighted the need for regulatory standards to limit the migration of such compounds due to their potential health risks .

Case Study 2: Estrogenic Activity Assessment

In another investigation focusing on the estrogenic effects of various sunscreen components, TMBP was identified as having measurable estrogenic activity. This study utilized in vitro assays to evaluate the binding affinity of TMBP to estrogen receptors, suggesting that prolonged exposure could disrupt endocrine function .

Research Findings Summary

Propiedades

IUPAC Name |

phenyl-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAFOABSQZMTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061349 | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-16-5 | |

| Record name | 2,4,6-Trimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesityl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.